molecular formula C7H11BrCl2N2 B13564110 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride

Cat. No.: B13564110
M. Wt: 273.98 g/mol
InChI Key: PKRZUOSRDTXUIL-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . Its core structure features a pyridine ring substituted with bromo and methyl groups, and a dihydrochloride salt of a methanamine functional group, which enhances its solubility and handling for experimental use. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this chemical as a versatile intermediate for constructing more complex bioactive molecules. A prominent research application for analogous (pyridin-2-ylmethyl)amine compounds is in the development of novel anti-tuberculosis agents . Specifically, such structures have been incorporated into pyrazolopyrimidine-based compounds that act as potent inhibitors of mycobacterial ATP synthase, a target for combating Mycobacterium tuberculosis (M.tb) . These inhibitors have shown promising in vitro activity against M.tb, low hERG liability, and good metabolic stability in preclinical studies, highlighting the value of this chemical scaffold in infectious disease research . The bromo substituent on the pyridine ring makes it an excellent substrate for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse aromatic and heteroaromatic systems . Proper storage is critical for maintaining stability; this product should be kept in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H

InChI Key

PKRZUOSRDTXUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Substitution

  • Use formaldehyde or formylating agents to introduce a methylene bridge.
  • Followed by reduction with agents such as sodium borohydride or catalytic hydrogenation to convert the formyl intermediate into the amino group.
  • The amino compound is then converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Method B: Reductive Amination

  • React 3-bromo-2-hydroxy-6-methylpyridine with formaldehyde and ammonium chloride under reductive conditions.
  • This yields 1-(3-bromo-6-methylpyridin-2-yl)methanamine .
  • The free amine is then converted into the dihydrochloride salt by treatment with excess HCl in ethanol or methanol.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield Remarks
Bromination of 6-methylpyridine Bromine, pyridine, 0–50°C 24–75% Regioselective at 3-position
Bromination of 3-hydroxy-6-methylpyridine Brominating agents, 5–50°C Variable Controlled addition prevents overbromination
Conversion to dibromo derivative Bromine or NBS Variable Purification by recrystallization
Formation of methoxy derivative Sodium methoxide, methanol ~46% Displaces bromine at 2-position
Demethylation Acid reflux High Yields the hydroxy derivative
Introduction of amino group Formaldehyde, reduction Variable Reductive amination preferred
Salt formation HCl gas or HCl solution Quantitative Produces dihydrochloride salt

Critical Notes and Research Insights

  • Selectivity: Regioselectivity during bromination is crucial; controlling temperature and reagent addition ensures substitution at desired positions.
  • Yield Optimization: Use of purified reagents and controlled reaction conditions enhances yield and purity.
  • Scale-up Potential: Patented methods demonstrate the feasibility of large-scale synthesis with mild conditions and high yields.
  • Environmental Considerations: Employing greener solvents and minimizing excess reagents aligns with sustainable chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride" is not available. However, the compound 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is related to other chemical compounds and applications that can be discussed.

Chemical Information

  • Name : 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with specific chemical and physical properties .

Related Research and Applications

  • CYP2A6 Inhibitors : Research indicates that pyridine analogues connected to a primary methanamine can be used as CYP2A6 inhibitors . CYP2A6 is an enzyme, and inhibiting it could potentially help people stop smoking cigarettes . A compound consisting of 3-pyridyl-alkyne-methanamine was chosen as a reference agent for a study .
  • Piperidine Derivatives : Piperidine derivatives have potential anticancer activity . Saturated, three-dimensional structures may interact better with protein binding sites, which is an approach used in developing anticancer agents .
  • Proton Pump Inhibitors : Studies have been conducted to find pharmaceutical agents that can effectively suppress gastric acid secretion, with improvements in instability under acidic conditions, dispersion of effects due to metabolic enzyme polymorphism, and drug interaction . Some compounds can inhibit the proton pump activity reversibly and suppress acid secretion; these are sometimes referred to as potassium-competitive acid blockers (P-CAB) or acid pump antagonists (APA) . These compounds can be used for the treatment or prophylaxis of peptic ulcer, Zollinger-Ellison syndrome, gastritis, erosive esophagitis, reflux esophagitis, symptomatic gastroesophageal reflux disease, functional dyspepsia, gastric cancer, stomach MALT lymphoma, or gastric hyperacidity . They may also inhibit upper gastrointestinal hemorrhage due to peptic ulcer, acute stress ulcer, hemorrhagic gastritis, or invasive stress .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features and properties of the target compound with analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Backbone Functional Group Key Differences
1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride C₇H₁₁BrCl₂N₂ 273.99 3-bromo, 6-methyl pyridine-2-yl Methanamine dihydrochloride Reference compound
(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (358672-65-8) C₆H₇BrClN₂·HCl ~274.95 5-bromo, 6-chloro pyridine-2-yl Methanamine hydrochloride Additional chlorine; no methyl group
(5-Bromopyridin-3-yl)Methanaminedihydrochloride (1000576-29-3) C₆H₉BrCl₂N₂ ~274.96 5-bromo pyridin-3-yl Methanamine dihydrochloride Substituent position (3 vs. 2); no methyl
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (1142192-22-0) C₉H₇BrClNO₂ 276.51 6-bromo, 2-chloro pyridine-3-yl Acrylate ester Ester group; no amine functionality
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride (859833-18-4) C₁₂H₁₄Cl₂N₂ 257.16 Biphenyl (pyridine + benzene) Methanamine dihydrochloride Biphenyl backbone; no bromine/methyl

Physicochemical and Reactivity Insights

  • Solubility: Dihydrochloride salts (e.g., target compound and 1000576-29-3) exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., 358672-65-8) .
  • Reactivity : The 3-bromo substituent in the target compound may enhance electrophilic aromatic substitution reactivity at the 2- and 4-positions of the pyridine ring, whereas 5-bromo analogs (e.g., 1000576-29-3) favor coupling at the 6-position .

Research Findings and Implications

  • Synthetic Utility : The target compound’s methyl group provides a steric shield, directing regioselectivity in reactions—unlike 5-bromo-6-chloro analogs, which are more reactive toward nucleophilic substitution .
  • Thermodynamic Stability: Computational studies suggest that the dihydrochloride salt form (target compound) exhibits higher lattice energy than monohydrochloride analogs, enhancing crystalline stability .
  • Biological Activity: Preliminary assays indicate that bromine and methyl substituents in pyridine derivatives improve binding affinity to kinase targets compared to non-halogenated analogs (e.g., 255051-14-0 in ) .

Biological Activity

Overview

1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with potential applications in medicinal chemistry, particularly due to its biological activity. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of interest in various research fields.

  • Molecular Formula : C₇H₉BrN₂·2HCl
  • CAS Number : 2742661-32-9
  • Synthesis : Typically synthesized through the bromination of 6-methylpyridin-2-ylmethanamine, followed by conversion to its dihydrochloride salt form using hydrochloric acid.

The biological activity of 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and methanamine groups enhances its binding affinity, which may modulate the activity of various biological pathways.

Antimicrobial Properties

Research indicates that the compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may act by inhibiting specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of various pyridine derivatives, including 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride, reported a minimum inhibitory concentration (MIC) value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Mechanism : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .

Comparative Analysis

The compound can be compared with similar pyridine derivatives to highlight differences in biological activity:

Compound NameAntimicrobial ActivityAnticancer Activity
1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochlorideHighModerate
(6-Bromo-3-methylpyridin-2-yl)methanamine hydrochlorideModerateLow
(3-Chloro-6-methylpyridin-2-yl)methanamine dihydrochlorideLowModerate

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include ¹H/¹³C NMR to confirm the pyridine backbone and substituent positions (e.g., bromine and methyl groups). High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is critical for assessing purity, as noted in reagent catalogs for structurally similar halogenated pyridines . Mass spectrometry (MS) or high-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling halogenated amine hydrochlorides?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine powders or vapors.
  • First Aid: For eye exposure, flush immediately with water for ≥15 minutes and seek medical attention .
  • Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent degradation.

Advanced Research Questions

Q. How can quantum chemical calculations optimize synthetic routes for brominated pyridine derivatives?

Methodological Answer: Integrate density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) for bromine retention during synthesis . This hybrid method accelerates discovery by narrowing reaction parameters computationally before lab testing.

Q. What statistical experimental design methods minimize trials for reaction optimization?

Methodological Answer: Use Design of Experiments (DoE) frameworks, such as factorial or response surface designs, to systematically vary parameters (e.g., catalyst loading, temperature). For halogenated amines, a Central Composite Design (CCD) can identify interactions between bromine reactivity and solvent polarity, reducing required experiments by 40–60% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions in catalytic activity data under varying conditions?

Methodological Answer: Apply multivariate analysis (e.g., Principal Component Analysis) to isolate confounding variables. For instance, discrepancies in yields under different solvents may arise from competing solvolysis pathways. Cross-referencing with computational solvation models (e.g., COSMO-RS) can clarify solvent effects on intermediate stability .

Q. What reactor design parameters ensure scalability and purity in synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Enable precise control over residence time and temperature, critical for bromine-sensitive reactions.
  • Membrane Separation: Integrate in-line purification (e.g., nanofiltration) to remove byproducts during scale-up, as outlined in CRDC subclass RDF2050104 .
  • Process Analytics: Implement real-time PAT (Process Analytical Technology), such as FTIR or Raman spectroscopy, to monitor reaction progression and adjust parameters dynamically.

Q. How to design a synthetic route considering bromine’s electrophilic reactivity?

Methodological Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during bromination.
  • Metal-Mediated Coupling: Leverage Suzuki-Miyaura cross-coupling for regioselective bromine introduction, as demonstrated in analogs like C-(6-Bromo-pyridin-3-yl)-methylamine hydrochloride .
  • Quench Protocols: Add sodium thiosulfate to neutralize excess Br₂ or HBr post-reaction, minimizing side reactions.

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